N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(13-8-10-23-12-13)20-15-6-2-1-5-14(15)16-11-21-9-4-3-7-17(21)19-16/h1-12H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOAMYJJFRIZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Imidazo[1,2-a]pyridine Core: This step involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine core.
Coupling with Thiophene Derivative: The imidazo[1,2-a]pyridine core is then coupled with a thiophene derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[1,2-a]pyridine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
Thiophene Substitution Position : The target’s thiophene-3-carboxamide group distinguishes it from analogs with thiophene-2-substitutions (e.g., ). The 3-position may alter π-stacking interactions or hydrogen-bonding patterns in biological systems.
Functional Groups : Carboxamide groups (as in the target) are associated with improved metabolic stability compared to Schiff bases (imines) , while esters (e.g., ) may confer higher solubility but lower target affinity.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety, a phenyl group, and a thiophene ring. This unique architecture is believed to contribute to its diverse biological activities.
1. Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine-thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds act as inhibitors of FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML). One study highlighted the compound's ability to inhibit FLT3 with an internal tandem duplication (ITD) mutation, demonstrating anti-proliferative effects on AML cell lines. The compound displayed equal potency against various FLT3 mutants, indicating its potential as a lead compound for cancer therapy .
2. Modulation of Ion Channels
Another notable biological activity of this compound is its role as an antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. This receptor is implicated in pain sensation and thermoregulation. The ability to modulate TRPM8 activity suggests therapeutic applications in treating neuropathic pain and conditions associated with abnormal cold sensitivity .
3. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Various studies have reported that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal activities. The presence of the imidazo[1,2-a]pyridine scaffold enhances the interaction with biological targets, making it a promising candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound acts as a type-I inhibitor of FLT3, which is crucial for cell proliferation in certain leukemias. This inhibition leads to apoptosis in cancer cells .
- Ion Channel Modulation : By antagonizing TRPM8 channels, the compound alters calcium ion influx in cells, which can affect pain signaling pathways .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Condensation reactions : Use alkaline conditions (e.g., NaOH in ethanol) to facilitate thiophene ring formation via reactions between imidazo[1,2-a]pyridine precursors and thiophene-3-carboxylic acid derivatives. Adjust pH and temperature to optimize yield .
- Cross-coupling : Employ Pd-catalyzed Suzuki-Miyaura coupling for aryl-aryl bond formation between imidazo[1,2-a]pyridine and thiophenyl moieties. Monitor reaction progress via TLC or HPLC .
- Optimization :
- Vary solvent polarity (DMF vs. acetonitrile) and catalyst loading (0.5–2 mol%) to balance reaction efficiency and byproduct formation.
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm hydrogen/carbon environments (e.g., imidazo[1,2-a]pyridine protons at δ 7.5–8.5 ppm, thiophene carbons at δ 120–140 ppm) .
- HRMS : Validate molecular weight with <2 ppm mass accuracy. Example: Expected [M+H] for CHNOS is 332.0863 .
- XRD : For crystalline derivatives, resolve bond angles and confirm stereochemistry .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for imidazo[1,2-a]pyridine-thiophene hybrids?
- Approach :
- Dose-response profiling : Test compound activity across a wide concentration range (nM–µM) to identify non-linear effects or off-target interactions .
- Assay validation : Compare results across multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out false positives. For example, COX-2 inhibition IC discrepancies may arise from assay buffer composition .
- Case Study : A morpholine-substituted imidazo[1,2-a]pyridine showed COX-2 selectivity (IC = 0.07 µM) due to hydrogen bonding with Glu, whereas bulkier substituents reduced activity .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?
- Key Modifications :
- Thiophene substitution : Introduce electron-withdrawing groups (e.g., -CF) at position 5 to enhance metabolic stability .
- Imidazo[1,2-a]pyridine functionalization : Replace N-methyl with cyclopropyl to reduce CYP450-mediated oxidation .
- Data Table : SAR Trends in Imidazo[1,2-a]pyridine-Thiophene Hybrids
Q. What computational methods predict the binding mode of this compound to kinase targets like NEK2 or CDK2?
- Protocol :
- Docking : Use AutoDock Vina to model interactions with NEK2’s ATP-binding pocket (PDB: 4APK). Prioritize poses with thiophene-carboxamide forming H-bonds with Lys .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Compare predicted binding energies with experimental IC values for derivatives.
Q. How can metabolic stability and toxicity be evaluated preclinically for this compound?
- In Vitro Assays :
- Microsomal Stability : Incubate with human liver microsomes (HLM) and measure parent compound depletion over 60 min. Use LC-MS/MS for quantification .
- hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC >10 µM preferred) .
- In Silico Tools :
- SwissADME predicts BBB permeability and CYP450 inhibition. Example: Thiophene-carboxamides often show moderate BBB penetration (TPSA ~80 Ų) .
Data Contradiction Analysis
Q. Why do imidazo[1,2-a]pyridine derivatives show variable COX-2 selectivity in different studies?
- Factors :
- Substituent steric effects : Bulky groups at C-3 hinder access to COX-2’s hydrophobic pocket, reducing selectivity .
- Assay conditions : Variations in ionic strength (e.g., 150 mM NaCl vs. 100 mM) alter binding kinetics .
- Resolution : Standardize assay buffers and validate against reference inhibitors (e.g., celecoxib).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
